Compound Description: Acrizanib is a small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was specifically designed for topical ocular delivery and is being investigated as a therapy for neovascular age-related macular degeneration. []
Relevance: Acrizanib shares a core structure with the target compound, N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea, both containing a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety. This structural similarity suggests potential shared biological activity, particularly as VEGFR-2 inhibitors often contain substituted pyrazole rings. []
Compound Description: This compound, developed by AstraZeneca, acts as a neutrophil elastase inhibitor. It exhibits improved physical properties compared to its free base form. []
Relevance: While structurally distinct from the target compound, this compound shares the presence of a 1-methyl-1H-pyrazol-5-yl moiety and a 3-(trifluoromethyl)phenyl group. This overlap highlights the relevance of these specific chemical groups in pharmaceutical development, potentially indicating their role in binding affinity or other relevant properties. []
Compound Description: This series of compounds are recognized as potent and selective G protein-gated inwardly-rectifying potassium (GIRK) channel activators. Their design incorporated a novel ether-based scaffold and a sulfone-based head group, leading to improved metabolic stability compared to urea-based analogues. []
Relevance: Although this series has a distinct core structure compared to N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea, both groups share a focus on modifications around a 3-methyl-1H-pyrazol-5-yl unit. This similarity suggests the importance of this particular pyrazole scaffold in achieving desired biological activities and highlights how subtle modifications can influence target specificity and pharmacokinetic properties. []
Compound Description: This series of compounds were discovered through phenotypic high-throughput screening, utilizing a CRE-luciferase (CRE-Luci) SK-N-MC cell line, which is designed to identify compounds that enhance the transcriptional activation of the CRE promoter. They demonstrate potent and selective inhibition of monoamine oxidase B (MAO-B), leading to improved 24-hour memory in rodent models. []
Relevance: These compounds share the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety with the target compound, N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea. The presence of this shared motif, despite different core structures, suggests it might be a pharmacophore contributing to interactions with biological targets. The distinct biological activities of these compounds compared to the target compound further underscore the influence of peripheral structural modifications on target selectivity and pharmacological profiles. []
Compound Description: MK-8033 is a potent and specific dual inhibitor of the c-Met and Ron receptor tyrosine kinases, currently under investigation as a potential cancer therapeutic. It exhibits preferential binding to the activated conformation of c-Met, which could potentially reduce off-target effects and improve its therapeutic index. []
Relevance: MK-8033 and the target compound, N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-N'-1-naphthylthiourea, belong to a class of compounds that contain a substituted pyrazole ring, specifically a 1-methyl-1H-pyrazol group. This shared structural feature suggests that the 1-methyl-1H-pyrazol group might play a crucial role in interacting with the kinase domains of their respective targets, highlighting the significance of this motif in the development of kinase inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.